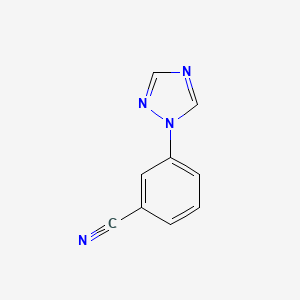

3-(1,2,4-triazol-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARARITHHDLOSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 3 1,2,4 Triazol 1 Yl Benzonitrile

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations are fundamental in predicting the properties of molecules. These theoretical methods provide a lens into the electronic structure and geometry of compounds, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Ground State Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing the ground state geometry of molecules. For a molecule like 3-(1,2,4-triazol-1-yl)benzonitrile, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results. researchgate.netnih.gov While studies have utilized DFT for various triazole derivatives, specific ground state optimization data for this compound is not detailed in the available literature. nih.govresearchgate.netbohrium.com

Molecular Geometry Optimization and Conformational Analysis

Following ground state optimization, a detailed analysis of the molecular geometry would be performed. This includes the determination of bond lengths, bond angles, and dihedral angles. For this compound, this would involve characterizing the spatial relationship between the benzonitrile (B105546) and 1,2,4-triazole (B32235) rings. Conformational analysis would explore different rotational isomers (conformers) and their relative energies to identify the most stable conformation.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical for this compound)

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| C-N (triazole) | ~1.35 Å | |

| C≡N (nitrile) | ~1.15 Å | |

| Bond Angle | C-C-C (phenyl) | ~120° |

| C-N-C (in triazole) | ~108° | |

| Dihedral Angle | Phenyl-Triazole | Variable |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules. Specific values for this compound would require dedicated computational studies.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, optical properties, and intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.comntu.edu.iq A smaller gap suggests higher reactivity. nih.gov For this compound, the distribution of the HOMO and LUMO would indicate the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: Specific energy values for this compound are not available in the reviewed literature and would need to be determined through dedicated calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.comacs.org In an MEP map, regions of negative potential are typically colored red and are associated with lone pairs of electrons and electronegative atoms, indicating sites for electrophilic attack. Regions of positive potential are colored blue and are associated with electropositive atoms, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole and nitrile groups, and positive potential around the hydrogen atoms of the phenyl ring. nih.govresearchgate.net

Photophysical Properties Prediction

Computational chemistry provides powerful tools to predict and understand the photophysical properties of molecules like this compound before their synthesis and experimental characterization. These theoretical investigations offer insights into the electronic transitions and excited-state behavior that govern how the molecule interacts with light.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the properties of molecules in their electronically excited states. researchgate.net It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state calculations. TD-DFT is instrumental in understanding the electronic transitions that occur when a molecule absorbs light, leading to the prediction of its absorption and emission spectra. researchgate.netresearchgate.net

The methodology involves calculating the excitation energies, which correspond to the energy difference between the ground state and various excited states. These calculations also yield oscillator strengths, which are a measure of the probability of a particular electronic transition occurring. By analyzing the molecular orbitals involved in these transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), researchers can characterize the nature of the excited state, such as identifying it as a π→π* or n→π* transition. mdpi.com This information is crucial for interpreting experimental spectroscopic data and for designing molecules with specific photophysical properties. rsc.org Theoretical studies on various triazole derivatives have successfully used TD-DFT to support experimental findings and provide deeper insight into their photophysical behavior. researchgate.netresearchgate.net

Theoretical UV-Vis and Fluorescence Spectra Prediction

By leveraging the outputs from TD-DFT calculations, theoretical Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectra can be generated. The calculated excitation energies and oscillator strengths are used to simulate the absorption spectrum, where the position of the absorption maxima (λ_max) corresponds to the energy of the electronic transition. researchgate.net

Similarly, after optimizing the geometry of the molecule in its first excited state, the energy of the transition back to the ground state can be calculated to predict the fluorescence emission spectrum. researchgate.net Computational studies on related triazole-based compounds have shown that these theoretical spectra often correlate well with experimental results. researchgate.netresearchgate.net For example, investigations into salts of a related compound, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, demonstrated that theoretical predictions could account for the significant red-shift observed in the emission spectra upon salt formation. bohrium.com These predictive capabilities are valuable for screening potential candidates for applications in optical materials and fluorescent probes. mdpi.comresearchgate.net

Intermolecular Interaction Studies

The arrangement of molecules in the solid state is dictated by a complex network of intermolecular interactions. Computational methods are essential for identifying and quantifying these forces, which control the crystal packing and ultimately influence the material's bulk properties.

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are dominant forces in molecular self-assembly. Computational tools like Hirshfeld surface analysis and NCI plots are used to visualize and analyze these weak interactions within a crystal structure. iucr.orgiucr.org

NCI plots, based on the reduced density gradient, provide a visual method to identify different types of non-covalent interactions. iucr.org In these plots, large, colored isosurfaces indicate the location of interactions, with the color scheme distinguishing between strong attractive forces (blue), weak interactions like van der Waals forces (green), and strong repulsive forces (red). iucr.orgiucr.org This technique has been used to confirm the attractive nature of specific interactions, such as C=O···π(triazolyl) contacts in related triazole structures. iucr.org

Table 1: Hirshfeld Surface Contact Contributions for a Related Triazole Compound researchgate.net Data based on analysis of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 35.9 |

| N···H / H···N | 26.2 |

| O···H / H···O | 9.9 |

| C···H / H···C | 8.7 |

| C···C | 7.3 |

Hydrogen Bonding and π-Stacking Interactions

Hydrogen bonds and π-stacking are specific types of non-covalent interactions that play a critical role in the structural organization of aromatic and heterocyclic compounds like this compound. nih.gov

π-Stacking Interactions: The aromatic benzonitrile and triazole rings are capable of engaging in π-π stacking interactions. These interactions involve the face-to-face or offset stacking of the planar rings. researchgate.net Computational analysis can determine key geometric parameters of these interactions, such as the inter-centroid distance and the offset angle. In crystal structures of related triazole derivatives, centrosymmetric π-π stacking interactions have been observed between triazole and benzene (B151609) rings, with ring-centroid separations measured around 3.8-3.9 Å. iucr.orgresearchgate.net These interactions are crucial for the formation of layered or columnar structures in the solid state. acs.org

Table 2: Example of π-π Stacking Parameters in a Related Triazole Compound researchgate.net Data based on interactions between triazole and benzene groups in a related crystal structure.

| Parameter | Value (Å) |

|---|---|

| Ring-Centroid Separation | 3.895 |

| Triazole Centroid to Benzene Plane Distance | 3.429 |

Coordination Chemistry and Ligand Properties of 3 1,2,4 Triazol 1 Yl Benzonitrile

Design and Synthesis of Metal Complexes with Triazolylbenzonitrile Ligands

The design and synthesis of metal complexes using triazolylbenzonitrile ligands are rooted in the versatile coordinating ability of the 1,2,4-triazole (B32235) ring system. google.com This heterocycle offers multiple nitrogen atoms as potential donor sites, enabling the formation of a diverse array of coordination compounds. google.com The synthesis typically involves the reaction of a metal salt with the triazolylbenzonitrile ligand in a suitable solvent, often leading to the self-assembly of complex architectures.

Mononuclear and Polynuclear Coordination Compounds

The versatility of 1,2,4-triazole-based ligands allows for the construction of both mononuclear and polynuclear complexes. Mononuclear complexes can be formed when the ligand coordinates to a single metal center, often acting as a terminal ligand. However, the bridging capability of the 1,2,4-triazole ring, specifically via its N1 and N2 atoms, frequently leads to the formation of polynuclear structures. These can range from simple dinuclear or trinuclear species to extended one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. The formation of either mononuclear or polynuclear compounds can be influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the counter-anions present, and the reaction conditions.

Transition Metal Complexes

Triazolylbenzonitrile ligands readily form complexes with a variety of transition metals, including but not limited to iron(II), copper(II), zinc(II), cadmium(II), and silver(I). The N-donor atoms of the triazole ring are effective coordinating agents for d-block metals. In these complexes, the triazole moiety can adopt various coordination modes, leading to diverse structural motifs. For example, the reaction of 1,2-bis(1,2,4-triazol-4-yl)ethane with nickel(II) and zinc(II) salts under hydrothermal conditions yielded three-dimensional coordination polymers featuring trinuclear secondary building units. The specific geometry around the metal center is influenced by the coordination number and the nature of the ligand and any co-ligands, with octahedral, tetrahedral, and square planar geometries being commonly observed.

Table 1: Examples of Transition Metal Complexes with 1,2,4-Triazole-Based Ligands

| Metal Ion | Ligand | Dimensionality | Structural Feature | Reference |

|---|---|---|---|---|

| Ni(II), Zn(II) | 1,2-bis(1,2,4-triazol-4-yl)ethane | 3D | Trinuclear secondary building units | |

| Fe(II) | 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | 0D (discrete) | Distorted octahedral [FeN₄O₂] core | |

| Ag(I) | 4-amino-4H-1,2,4-triazole | 2D | Bridging triazole and nitrate (B79036) groups |

Lanthanide Complexes and Luminescent Applications

The incorporation of triazolylbenzonitrile ligands into lanthanide complexes is an area of significant interest due to the potential for creating highly luminescent materials. The organic ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelengths. This photosensitized luminescence is crucial because lanthanide ions themselves have very small absorption coefficients.

A series of lanthanide(III) coordination polymers with the formula [Ln(btrm)₂(NO₃)₃]n (where btrm = bis(1,2,4-triazol-1-yl)methane) have been synthesized. While energy transfer from the ligand to the lanthanide ion was not efficient in this specific system, the complexes still exhibited the sharp, characteristic emission bands of the lanthanide ions (Eu³⁺, Tb³⁺, Sm³⁺, Dy³⁺), suggesting that the ligand field can enhance the intensity of f-f transitions. The design of ligands with appropriate triplet state energy levels is critical for achieving efficient sensitization of lanthanide luminescence.

Coordination Modes and Ligand Denticity of 1,2,4-Triazole-Nitrile Systems

The 1,2,4-triazole ring is a versatile building block in coordination chemistry due to its multiple potential donor sites and coordination modes. The most common coordination mode for the 1,2,4-triazole ring is as a bidentate bridge, coordinating to two different metal centers through its adjacent N1 and N2 atoms. This bridging mode is fundamental to the formation of many coordination polymers and metal-organic frameworks. google.com

Depending on substitution and protonation state, the triazole ring can also exhibit monodentate or even tridentate coordination. The nitrile group (-C≡N) on the benzonitrile (B105546) portion of the ligand also possesses a lone pair on its nitrogen atom, making it a potential coordination site. While often a weaker coordinator than the triazole nitrogens, it can participate in bonding, particularly with softer metal ions, potentially leading to higher-dimensional structures or acting as a terminal ligand. The interplay between the strong N1,N2-bridging of the triazole and the possible involvement of the nitrile nitrogen allows for rich and varied coordination chemistry.

Structural Characterization of Metal-Organic Adducts (e.g., X-ray Crystallography)

For instance, the crystal structure of a silver(I) coordination polymer with 4-amino-4H-1,2,4-triazole revealed two distinct coordination environments for the silver atoms. One Ag(I) ion is linearly coordinated by two nitrogen atoms from different triazole rings, while the second Ag(I) ion exhibits a distorted tetrahedral geometry, coordinated to two triazole nitrogens and two oxygen atoms from a bridging nitrate anion. Such detailed structural analysis is crucial for understanding the structure-property relationships in these materials. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions within the crystal structure.

Self-Assembly into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of 1,2,4-triazole-based ligands, including the triazolylbenzonitrile family, to act as bridging linkers is extensively exploited in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). google.com The directional nature of the N1-N2 bridging mode facilitates the self-assembly of metal ions and ligands into extended, often highly ordered, one-, two-, or three-dimensional networks.

The choice of metal ion, the specific isomer of the triazolylbenzonitrile ligand, and the presence of other auxiliary ligands or anions can direct the assembly process towards specific network topologies. For example, the solvothermal reaction of lanthanide chlorides with 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid resulted in the formation of isostructural three-dimensional MOFs. These materials can exhibit interesting properties such as porosity, which is relevant for gas storage and separation, or catalytic activity. The resulting CPs and MOFs are a testament to the power of molecular self-assembly guided by the specific coordination preferences of the triazolylbenzonitrile tectons.

Scientific Literature Lacks Data on Coordination Chemistry of 3-(1,2,4-triazol-1-yl)benzonitrile

A thorough review of available scientific literature reveals a notable absence of research specifically detailing the coordination chemistry, topological analysis of resulting networks, and the influence of ligand geometry for the compound This compound . While extensive research exists on the coordination polymers formed from related triazole and benzonitrile derivatives, studies focusing solely on this specific constitutional isomer are not present in the surveyed academic databases and peer-reviewed journals.

Research in the field of crystal engineering and coordination chemistry often explores how the structure of a ligand dictates the architecture of the resulting metal-organic frameworks. For instance, studies on isomers such as 3,5-di(1H-1,2,4-triazol-1-yl)benzonitrile have shown that in situ hydrolysis of the nitrile group to a carboxylate can lead to the formation of complex networks with interesting topologies, such as (6,3) networks and interpenetrating frameworks. The final structure of these coordination polymers is sensitive to factors like the metal ion used, solvent systems, and pH, which can influence the coordination mode of the ligand and the resulting network topology.

Scientists have successfully synthesized and characterized coordination polymers from a variety of other triazole-containing ligands, providing valuable insights into how ligand design can be used to control the structure and properties of the resulting materials. These studies often include detailed topological analysis, classifying the networks according to established systems like the Reticular Chemistry Structure Resource (RCSR).

Unfortunately, for the specific compound of interest, this compound, the foundational crystallographic data required to perform such an analysis is not available in the public domain. Therefore, a detailed article on its coordination chemistry, as per the requested outline, cannot be generated at this time due to the lack of primary research on the subject.

Advanced Applications in Materials Science and Industrial Chemistry

Optoelectronic Materials

The inherent electronic properties of the triazole and benzonitrile (B105546) moieties make this scaffold a compelling candidate for developing new optoelectronic materials. Research has primarily focused on incorporating this structural motif into larger, more complex molecules to create components for advanced devices and sensors.

Organic Light-Emitting Diode (OLED) Component Research

While 3-(1,2,4-triazol-1-yl)benzonitrile itself is not typically used as a final component in OLEDs, its core structure is a fundamental element in the design of high-performance materials for these devices. The electron-deficient nature of the 1,2,4-triazole (B32235) ring makes it an excellent building block for electron-transporting materials (ETMs) and host materials, which are crucial for achieving efficient and stable OLEDs. rsc.org

Derivatives incorporating the triazole-benzonitrile framework are investigated for their ability to facilitate the injection and transport of electrons to the emissive layer of an OLED. For instance, combining electron-donating units like carbazole (B46965) with electron-accepting triazole moieties leads to bipolar host materials. rsc.org These materials can transport both electrons and holes, leading to a more balanced charge distribution within the device and improving efficiency. Research into complex derivatives, such as those linking the triazole-benzonitrile structure to other aromatic systems like anthracene (B1667546) or s-tetrazine, aims to create materials with high triplet energy and thermal stability, which are essential for efficient blue and green phosphorescent OLEDs. evitachem.commdpi.combohrium.com

Table 1: Role of Triazole-Benzonitrile Derivatives in OLEDs

| Derivative Type | Function in OLED | Key Properties | Reference |

|---|---|---|---|

| Carbazole-Triazole Systems | Bipolar Host Material | High Triplet Energy, Good Thermal Stability | rsc.org |

| Anthracene-Triazole Emitters | Deep Blue Emitter | Triplet-Triplet Annihilation Mechanism | google.com |

| s-Tetrazine-Triazole Conjugates | Luminescent Material | Potential for High Quantum Yield | bohrium.com |

| Fused Triazolo-Triazine Acceptors | Electron Acceptor for TADF | Thermally Activated Delayed Fluorescence (TADF) | epo.org |

Fluorescent Probes and Sensors

The triazole-benzonitrile scaffold is a key component in the development of fluorescent molecules for sensing and imaging applications. The electronic interplay between the triazole and benzonitrile groups can be modulated by introducing other functional moieties, leading to derivatives with specific and detectable fluorescent responses to environmental changes or the presence of certain analytes.

For example, studies have shown that conjugating the 4H-1,2,4-triazole core with s-tetrazine rings results in highly luminescent compounds. bohrium.com One such derivative, 3,6-bis(4-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine, was found to exhibit strong fluorescence with a quantum yield approaching 100%, highlighting the potential of this class of materials for bright fluorescent probes. bohrium.com Furthermore, the creation of salts from the related isomer 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile demonstrated that the luminescent properties can be tuned by changing the counter-ion, which is a key principle in designing chemical sensors. bohrium.com Derivatives have also been synthesized for use in homogeneous time-resolved fluorescence (HTRF) assays and as potential imaging agents for biological targets like the enzyme aromatase. echemi.comnih.gov

Supramolecular Chemistry and Crystal Engineering

The this compound molecule possesses multiple sites for non-covalent interactions, making it an excellent candidate for use in supramolecular chemistry and crystal engineering. The three nitrogen atoms of the triazole ring can act as hydrogen bond acceptors or coordinate with metal ions, while the nitrile group can also participate in hydrogen bonding or coordination. uni.luresearchgate.net The aromatic rings allow for π-π stacking interactions.

These interaction capabilities are exploited to construct highly ordered, multi-dimensional structures like coordination polymers and metal-organic frameworks (MOFs). uni.lu For instance, the related ligand 3,5-di(1H-1,2,4-triazol-1-yl)benzonitrile has been used as a precursor to form a dicarboxylate ligand in situ, which then self-assembles with metal ions like Zinc (Zn²⁺) and Cadmium (Cd²⁺) to create complex 2D and 3D networks. rsc.org The final structure of these assemblies can be influenced by the choice of metal salt and reaction conditions, demonstrating the tunability of these systems. rsc.org The study of the crystal structures of related triazole derivatives reveals that hydrogen bonds and π-π stacking are dominant forces in directing the self-assembly process, leading to the formation of stable, extended frameworks. bohrium.comnih.gov These ordered materials have potential applications in gas storage, catalysis, and sensing.

Role as Chemical Building Blocks and Synthetic Intermediates

One of the most significant applications of this compound and its isomers is their role as versatile chemical building blocks. The molecule provides a stable and reactive scaffold for the synthesis of more complex, high-value chemicals, particularly in the pharmaceutical industry.

The compound serves as a key intermediate in the synthesis of various biologically active molecules. For example, the related isomer 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a critical precursor for Letrozole, a nonsteroidal aromatase inhibitor widely used in the treatment of hormone-responsive breast cancer. The synthesis involves the reaction of a halomethyl benzonitrile with 1,2,4-triazole. nih.gov Similarly, derivatives of 3-(1,2,3-triazol-1-yl)benzonitrile have been synthesized and evaluated as inhibitors of the PD-1/PD-L1 protein interaction, a key target in cancer immunotherapy. acs.org These examples underscore the importance of the triazole-benzonitrile core as a foundational structure in drug discovery and development.

Potential in Agrochemical and Other Industrial Chemical Development

The 1,2,4-triazole moiety is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. nih.govnih.gov Triazole-based fungicides are a major class of agricultural chemicals that act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.govnih.govresearchgate.net

Given that numerous commercial fungicides are built upon the 1,2,4-triazole ring, this compound represents a valuable scaffold for the discovery of new antifungal agents. evitachem.comnih.gov Research has shown that novel 1,2,4-triazole derivatives exhibit potent, broad-spectrum fungicidal activity against various plant pathogens. nih.govresearchgate.net For example, certain derivatives have shown efficacy comparable to commercial fungicides like difenoconazole. nih.gov The benzonitrile group can be further modified to fine-tune the activity, selectivity, and physical properties of the potential agrochemical. Additionally, related triazolinone structures have been investigated for use in herbicidal compositions, suggesting a broader potential for triazole-benzonitrile derivatives in crop protection. epo.org

Q & A

Q. What are the standard synthetic routes for 3-(1,2,4-triazol-1-yl)benzonitrile derivatives?

Methodological Answer: A common approach involves condensation of 4-(4-cyanobenzyl)-1,2,4-triazole with substituted aldehydes in the presence of sodium hydride (NaH) in 1,4-dioxane. The reaction proceeds via a base-mediated aldol-like mechanism, followed by ethanol quenching and recrystallization for purification . For example, compound 1c (IC~50~ = 27.1 ± 1.2 μg/mL against MCF-7 cells) was synthesized using 3-chlorobenzaldehyde under these conditions . Key steps include:

Q. How is structural integrity confirmed in synthesized triazolylbenzonitrile derivatives?

Methodological Answer: Multi-technique validation is critical:

- IR Spectroscopy : Confirms nitrile (C≡N) and alkene (C=C) functional groups. For example, compound 1h showed ν~max~ at 2240 cm⁻¹ (nitrile) and 1630 cm⁻¹ (C=C) .

- NMR : NMR identifies triazole protons (singlets at δ 8.0–8.3 ppm) and aromatic substituents. NMR further validates nitrile carbons (~110 ppm) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., 1k showed [M+H]⁺ at m/z 502.2102, matching C~28~H~23~N~9~O) .

Advanced Research Questions

Q. How do substituents on the benzonitrile core influence cytotoxic activity?

Methodological Answer: Substituent effects are evaluated via systematic SAR studies. For example:

- Electron-Withdrawing Groups (e.g., Cl) : Compound 1c (3-Cl substituent) showed IC~50~ = 14.5 ± 2.1 μg/mL against MDA-MB-231 cells, outperforming methoxy-substituted analogs .

- Electron-Donating Groups (e.g., OMe) : Compound 1h (4-OMe) exhibited IC~50~ = 14.3 ± 1.1 μg/mL against T47D cells, suggesting enhanced membrane permeability .

Q. Table 1: Cytotoxic Activity of Selected Derivatives

| Compound | Substituent | IC~50~ (μg/mL) | Cell Line |

|---|---|---|---|

| 1c | 3-Cl | 27.1 ± 1.2 | MCF-7 |

| 1c | 3-Cl | 14.5 ± 2.1 | MDA-MB-231 |

| 1h | 4-OMe | 14.3 ± 1.1 | T47D |

| 1k | 4-NMe~2~ | 19.7 ± 1.8 | MDA-MB-231 |

Q. What experimental strategies resolve contradictions in cytotoxicity data?

Methodological Answer: Discrepancies (e.g., 1k showing variable activity across cell lines) are addressed by:

- Dose-Response Curves : Ensure IC~50~ values are derived from ≥5 concentrations .

- Cell Line Profiling : Test across multiple lines (e.g., MCF-7 vs. T47D) to identify lineage-specific effects .

- Molecular Docking : Compare binding affinities to targets like aromatase or tubulin. For example, 1c showed stronger hydrogen bonding with aromatase than 1h , explaining its potency .

Q. How can reaction yields be optimized for triazolylbenzonitrile synthesis?

Methodological Answer:

- Solvent Choice : 1,4-Dioxane improves solubility of intermediates vs. THF .

- Temperature Control : Slow addition of aldehydes at 0–5°C minimizes side reactions .

- Purification : Recrystallization in ethanol (vs. chromatography) increases yield (e.g., 1j : 75% yield) .

Data Contradiction Analysis

Q. Why do some triazolylbenzonitrile analogs show poor activity despite favorable docking scores?

Methodological Answer:

- Physicochemical Properties : Poor solubility (logP >5) or metabolic instability (e.g., CYP3A4 oxidation) may reduce efficacy.

- Off-Target Effects : Use selectivity assays (e.g., kinase panels) to rule out non-specific binding .

- Cellular Uptake : Measure intracellular concentrations via LC-MS (e.g., 1h accumulated 2-fold higher in T47D vs. MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.